molecular formula C5H8BrN3 B2709655 4-bromo-1-ethyl-1H-pyrazol-3-amine CAS No. 1006481-44-2

4-bromo-1-ethyl-1H-pyrazol-3-amine

Cat. No. B2709655
M. Wt: 190.044
InChI Key: NCESDSGUTSIAKE-UHFFFAOYSA-N
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Description

“4-bromo-1-ethyl-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C5H8BrN3 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “4-bromo-1-ethyl-1H-pyrazol-3-amine” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 4-position with a bromine atom and at the 1-position with an ethyl group .


Chemical Reactions Analysis

Pyrazole compounds, including “4-bromo-1-ethyl-1H-pyrazol-3-amine”, can undergo various chemical reactions. For example, a silver-mediated [3 + 2] cycloaddition of diazo compounds and alkynyl bromides can give 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .

Scientific Research Applications

Synthesis of Pyrazolo[3,4-b]pyridine Products

A study by Ghaedi et al. (2015) details an efficient synthesis process for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process yields new N-fused heterocyclic products with good to excellent yields, highlighting the compound's utility in preparing heterocyclic compounds (Ghaedi et al., 2015).

Nonlinear Optical Studies

Tamer et al. (2016) synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and analyzed its molecular structure, revealing its potential for nonlinear optical properties. This study demonstrates the compound's stable molecular structure and its significance in the development of materials with desirable optical properties (Tamer et al., 2016).

Annulation with Imidazole and Pyrimidine Rings

Yakovenko et al. (2020) reported on the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and their annulation with imidazole and pyrimidine rings, showcasing the versatility of 4-bromo-1-ethyl-1H-pyrazol-3-amine in generating complex structures with potential biological activity (Yakovenko et al., 2020).

Oligopeptide Synthesis

Stoykova et al. (2013) explored the synthesis of highly constrained linear oligopeptides containing heterocyclic α-amino carboxylic acids. This research demonstrates the compound's utility in oligopeptide synthesis, contributing to the development of peptides with rigid helical conformations (Stoykova et al., 2013).

C-H Arylation

Goikhman et al. (2009) discussed the catalytic intermolecular C-H arylation of pyrazoles, laying the groundwork for synthesizing complex arylated pyrazoles. This method enables direct attachment of new arene rings to predetermined positions of the heteroarene nucleus, showcasing the compound's potential in creating complex arylated structures (Goikhman et al., 2009).

Future Directions

The future research directions for “4-bromo-1-ethyl-1H-pyrazol-3-amine” and other pyrazole derivatives could involve exploring their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on developing more efficient synthesis methods and investigating their biological activities and mechanisms of action .

properties

IUPAC Name

4-bromo-1-ethylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-2-9-3-4(6)5(7)8-9/h3H,2H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCESDSGUTSIAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-ethyl-1H-pyrazol-3-amine

CAS RN

1006481-44-2
Record name 4-bromo-1-ethyl-1H-pyrazol-3-amine
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